Chromic acid cyclohexylamine salt
Description
Properties
CAS No. |
15594-20-4 |
|---|---|
Molecular Formula |
C6H15CrNO4 |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
cyclohexanamine;dihydroxy(dioxo)chromium |
InChI |
InChI=1S/C6H13N.Cr.2H2O.2O/c7-6-4-2-1-3-5-6;;;;;/h6H,1-5,7H2;;2*1H2;;/q;+2;;;;/p-2 |
InChI Key |
UNWJTCKFKCQLGX-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(CC1)N.O[Cr](=O)(=O)O |
Origin of Product |
United States |
Synthetic Strategies and Advanced Preparation Methodologies
Direct Synthesis of Chromic Acid Cyclohexylamine (B46788) Salt
The direct synthesis involves the neutralization of chromic acid with the organic base cyclohexylamine. This reaction, while straightforward in principle, necessitates careful management of stoichiometry, reaction conditions, and product isolation techniques to yield a pure, stable salt.
Chromic acid (H₂CrO₄) is a diprotic acid, meaning it can donate two protons. Cyclohexylamine (C₆H₁₁NH₂) is a primary aliphatic amine and acts as a monobasic base, accepting a single proton to form the cyclohexylammonium cation (C₆H₁₁NH₃⁺). atamankimya.com The stoichiometry of the neutralization reaction depends on the molar ratio of the reactants, which can lead to the formation of two different salts:
Cyclohexylammonium hydrogen chromate (B82759): Formed when a 1:1 molar ratio of cyclohexylamine to chromic acid is used. C₆H₁₁NH₂ + H₂CrO₄ → [C₆H₁₁NH₃]⁺[HCrO₄]⁻
Dicyclohexylammonium (B1228976) chromate: Formed when a 2:1 molar ratio of cyclohexylamine to chromic acid is employed, allowing for the neutralization of both acidic protons. 2 C₆H₁₁NH₂ + H₂CrO₄ → [C₆H₁₁NH₃]₂²⁺[CrO₄]²⁻
The specific salt obtained is therefore dictated by the precise control of the quantities of each reactant introduced into the reaction system.
Optimizing the synthesis of chromic acid cyclohexylamine salt involves the careful selection of reaction parameters to maximize yield and purity. While specific research on this particular salt is limited, general principles of amine salt formation and crystallization can be applied.
Solvent Systems: The choice of solvent is critical. The solvent must be able to dissolve both the acidic and basic reactants to facilitate the reaction, but ideally, it should have lower solubility for the resulting salt to promote precipitation or crystallization. Water is a potential solvent as cyclohexylamine is miscible with it. atamankimya.com However, using a less polar organic solvent or a mixture of solvents might be advantageous for controlling the crystallization process.
Temperature: The initial acid-base reaction is typically exothermic. youtube.com Controlling the temperature by cooling the reaction vessel is essential to prevent side reactions or decomposition of the reactants or products. Subsequently, temperature can be manipulated during the crystallization phase; a gradual decrease in temperature often leads to the formation of larger, more perfect crystals. Studies on other chemical syntheses show that reaction temperature significantly impacts conversion rates and product selectivity. xdhg.com.cn
Concentration: The concentration of the reactants can influence the reaction rate and the onset of crystallization. Higher concentrations may lead to rapid precipitation, potentially trapping impurities within the crystal lattice. Using more dilute solutions and allowing for slower crystallization can enhance the purity of the final product.
Interactive Table: Optimization Parameters for Salt Synthesis
| Parameter | Objective | Recommended Approach | Rationale |
|---|---|---|---|
| Solvent System | Facilitate reaction, control product solubility | Select a solvent in which reactants are soluble but the salt product is sparingly soluble. Consider mixed-solvent systems. | To enable the reaction to proceed while allowing for efficient product isolation via precipitation or crystallization. |
| Temperature | Control reaction rate, prevent degradation, promote crystallization | Maintain low temperature during initial mixing to manage exothermic reaction. Gradually decrease temperature for crystallization. | Prevents potential decomposition of chromic acid or the amine and encourages the formation of high-purity crystals. youtube.comxdhg.com.cn |
| Concentration | Maximize yield, control crystal quality | Start with moderate concentrations. Adjust as needed to balance reaction speed with controlled crystallization. | High concentrations can lead to rapid, impure precipitation. Lower concentrations favor slower, more orderly crystal growth. |
| Reactant Ratio | Determine final product | Use a precise 1:1 or 2:1 molar ratio of cyclohexylamine to chromic acid. | To selectively synthesize either cyclohexylammonium hydrogen chromate or dicyclohexylammonium chromate. |
The isolation and purification of the chromic acid cyclohexylamine salt are best achieved through controlled crystallization. This process separates the solid salt from the reaction medium and any soluble impurities.
Slow Cooling: A common and effective method involves dissolving the product in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. This gradual decrease in temperature reduces the solubility of the salt, leading to the formation of well-defined crystals.
Solvent Evaporation: This technique can be used if the salt is highly soluble in the chosen solvent. By slowly evaporating the solvent under controlled conditions (e.g., at room temperature or under reduced pressure), the solution becomes supersaturated, inducing crystallization.
Anti-Solvent Addition: This method involves adding a second solvent (an "anti-solvent") in which the salt is insoluble. The anti-solvent is added slowly to a solution of the salt until the solution becomes saturated and crystals begin to form.
Following crystallization, the product is isolated by filtration, washed with a small amount of cold solvent or an appropriate anti-solvent to remove any residual mother liquor, and then dried. google.com
Precursor Chemistry and Supply Chain Analysis
The quality of the final salt product is directly dependent on the purity of its precursors: cyclohexylamine and chromic acid.
Cyclohexylamine is a primary aliphatic amine produced through several industrial routes. atamankimya.com
Synthesis Methods:
Catalytic Hydrogenation of Aniline (B41778): This is a primary commercial method. Aniline is hydrogenated at elevated temperatures and pressures using cobalt- or nickel-based catalysts. atamankimya.comusda.gov The reaction involves the addition of three moles of hydrogen gas to the benzene (B151609) ring of aniline. atamankimya.com C₆H₅NH₂ + 3 H₂ → C₆H₁₁NH₂ One study details a process where aniline is hydrogenated in a fixed bed, achieving a 100% conversion rate at 165°C with a hydrogen-to-oil molar ratio of 12:1. xdhg.com.cn Another laboratory-scale preparation involves the hydrogenation of aniline in a glacial acetic acid and hydrochloric acid solution using a colloidal platinum catalyst. prepchem.com
Reductive Amination of Cyclohexanol (B46403): Cyclohexylamine can also be prepared by the reaction of cyclohexanol with ammonia. atamankimya.com
Purification: Crude cyclohexylamine from these processes often contains unreacted starting materials (like aniline) and byproducts such as dicyclohexylamine. usda.gov Purification is typically achieved through fractional distillation, which separates components based on their different boiling points. usda.govprepchem.com A specific patented process describes the removal of cyclohexylamine sulfate (B86663) impurities by slurrying the mixture in water, which selectively dissolves the sulfate, allowing the purified product to be recovered by filtration or centrifugation. google.com
Interactive Table: Cyclohexylamine Synthesis Methods
| Method | Reactants | Catalyst/Reagents | Key Conditions | Reference |
|---|---|---|---|---|
| Aniline Hydrogenation (Industrial) | Aniline, Hydrogen | Cobalt or Nickel-based | Elevated temperature and pressure | atamankimya.comusda.gov |
| Aniline Hydrogenation (Lab Scale) | Aniline, Hydrogen | Colloidal Platinum, Acetic Acid, HCl | Room temperature | prepchem.com |
| Reductive Amination | Cyclohexanol, Ammonia | - | Not specified | atamankimya.com |
Chromic acid is not typically isolated as a stable, pure compound. The term usually refers to an aqueous solution prepared from chromium(VI) precursors. wikipedia.org
Generation Methods:
From Chromium Trioxide (CrO₃): The most direct method for preparing a solution of chromic acid is by dissolving chromium trioxide in water. texas.govscribd.com Chromium trioxide is the anhydride (B1165640) of chromic acid. wikipedia.org CrO₃ + H₂O ⇌ H₂CrO₄
From Dichromates: Chromic acid is also commonly generated by adding a strong acid, typically concentrated sulfuric acid, to an aqueous solution of a dichromate salt, such as potassium dichromate (K₂Cr₂O₇) or sodium dichromate (Na₂Cr₂O₇). youtube.comwikipedia.orgscribd.com K₂Cr₂O₇ + 2 H₂SO₄ → 2 CrO₃ + 2 KHSO₄ + H₂O (intermediate step) The resulting chromium trioxide then reacts with water to form chromic acid.
Handling and Safety: Chromium(VI) compounds, including chromic acid and its precursors, are highly toxic, corrosive, powerful oxidizing agents, and recognized human carcinogens. osha.govcornell.edu Handling these materials requires stringent safety protocols, including the use of personal protective equipment and carrying out procedures in a well-ventilated fume hood to avoid inhalation of mists or dust. cornell.edusea.org.uk Chromic acid can react explosively with organic materials. cornell.edu
Exploration of Analogous Cyclohexylammonium Chromium(VI) Salts
The study of chromic acid cyclohexylamine salt extends to a broader class of related cyclohexylammonium chromium(VI) compounds. These analogues are primarily interesting for their utility as oxidizing agents in organic synthesis. ontosight.ai The core structure consists of a cyclohexylammonium cation, formed from the protonation of cyclohexylamine, and a chromium(VI)-containing anion. The specific nature of this anion can be varied, leading to a range of salts with potentially different reactivities, solubilities, and selectivities.
Synthesis of Related Cyclohexylammonium Chromate Species
The synthesis of cyclohexylammonium chromate salts is generally achieved through the reaction of cyclohexylamine with a suitable source of hexavalent chromium. The most direct method involves the reaction of cyclohexylamine with chromic acid. ontosight.ai This acid-base reaction results in the formation of the cyclohexylammonium cation and the chromate anion, which combine to form the salt.
A specific example is the preparation of dicyclohexylammonium chromate, [C₆H₁₁NH₃]₂[CrO₄]. researchgate.net This compound has been synthesized and its crystal structure characterized, revealing a structure composed of tetrahedral [CrO₄]²⁻ dianion layers and organic [C₆H₁₁NH₃]⁺ cation layers. researchgate.net The stability of this crystalline solid is maintained through ionic bonding and a network of N-H···O hydrogen bonds between the ammonium (B1175870) groups and the oxygen atoms of the chromate anion. researchgate.net
A general strategy for preparing related salts involves reacting a chromium(VI) source, such as chromium trioxide (CrO₃), with the desired amine or ammonium precursor. For instance, analogous compounds like tetrahexylammonium (B1222370) chlorochromate are prepared by reacting chromium trioxide with tetrahexylammonium chloride in water. redalyc.org This suggests a versatile pathway where different alkylammonium chromates can be synthesized by selecting the appropriate amine.
Table 1: Synthesis of Cyclohexylammonium Chromate Species
Comparative Analysis of Synthetic Pathways for Different Counter-ions (e.g., Perchlorate (B79767), Caprylate)
The synthetic pathway to generate cyclohexylammonium salts can be adapted to incorporate different counter-ions by varying the acid used in the reaction. The fundamental reaction involves the protonation of cyclohexylamine by an acid to form the cyclohexylammonium cation, which then pairs with the conjugate base (the counter-ion) of the acid.
Chromate: As established, the synthesis of cyclohexylammonium chromate involves using chromic acid as the proton source and the precursor for the chromate counter-ion. ontosight.ai
Perchlorate: A hypothetical cyclohexylammonium chromium perchlorate salt would require the use of perchloric acid (HClO₄). A potential synthetic route could involve the reaction of chromium(III) oxide or hydroxide (B78521) with perchloric acid to first generate a chromium perchlorate solution. wikipedia.org Subsequent reaction with cyclohexylamine could then yield the desired salt. For example, chromium(III) perchlorate is prepared by reacting chromium(III) oxide with perchloric acid. wikipedia.org The introduction of cyclohexylamine to a chromium(VI) perchlorate species, likely formed by oxidizing a Cr(III) perchlorate precursor, would be a plausible, albeit complex, pathway.
Caprylate: For a caprylate (octanoate) counter-ion, the synthesis would logically involve the reaction of cyclohexylamine with caprylic acid (octanoic acid). This acid-base reaction would form the cyclohexylammonium caprylate salt. This approach is analogous to the synthesis of cyclohexylammonium hydrogen maleate, where cyclohexylamine is reacted directly with maleic acid. doi.org To create a chromium-containing salt, this reaction would likely be performed in the presence of a chromium(VI) species, leading to the formation of a complex salt containing the cyclohexylammonium cation and both caprylate and chromate-related anions, or through an ion-exchange reaction.
The choice of counter-ion significantly influences the properties of the final salt, such as its solubility in various organic solvents and its crystalline structure. The synthetic strategy must therefore be tailored to the specific counter-ion desired.
Table 2: Comparative Synthetic Pathways for Cyclohexylammonium Salts
Compound Index
Advanced Molecular Structure and Intermolecular Interactions
Crystallographic Analysis of the Salt Architecture
The precise arrangement of atoms and molecules in the solid state is foundational to understanding a material's properties. For chromic acid cyclohexylamine (B46788) salt, crystallographic studies reveal a highly ordered structure governed by strong intermolecular forces.
Single Crystal X-ray Diffraction (SC-XRD) is a powerful, non-destructive technique that provides definitive information on the internal lattice of crystalline materials. carleton.edu By measuring the diffraction patterns of X-rays passing through a single crystal, it is possible to determine atomic coordinates, bond lengths, and bond angles with high precision. carleton.eduuol.de This method is based on Bragg's Law, which relates the wavelength of X-rays, the angle of diffraction, and the spacing between crystal lattice planes. carleton.edu The resulting data allows for a complete refinement of the crystal structure, offering a detailed three-dimensional model of the molecule and its arrangement within the crystal. carleton.educeitec.cz
For the chromic acid cyclohexylamine salt, specifically [C₆H₁₁NH₃]₂[CrO₄], SC-XRD analysis has been instrumental in elucidating its structure. researchgate.net This technique confirms the ionic nature of the compound, composed of cyclohexylammonium cations ([C₆H₁₁NH₃]⁺) and chromate (B82759) anions ([CrO₄]²⁻).
A study of dicyclohexylammonium (B1228976) chromate, [C₆H₁₁NH₃]₂[CrO₄], has determined its crystal structure through X-ray diffraction methods. researchgate.net The compound crystallizes in the triclinic system, which is characterized by the least symmetry. The specific space group was identified as P-1. researchgate.net The unit cell parameters, which define the size and shape of the smallest repeating unit in the crystal lattice, were precisely measured. researchgate.net
Table 1: Crystallographic Data for Dicyclohexylammonium Chromate ([C₆H₁₁NH₃]₂[CrO₄]) researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a | 6.575(2) Å |
| b | 8.384(2) Å |
| c | 15.075(3) Å |
| α | 75.14(2)° |
| β | 78.09(2)° |
| γ | 89.45(2)° |
| Volume (V) | 785.1(3) ų |
The crystal structure of dicyclohexylammonium chromate consists of distinct layers of tetrahedral [CrO₄]²⁻ anions and organic [C₆H₁₁NH₃]⁺ cations. researchgate.net The primary forces holding these layers together are ionic bonds between the positively charged ammonium (B1175870) groups of the cyclohexylammonium cations and the negatively charged oxygen atoms of the chromate anions. researchgate.net
A crucial element contributing to the stability and cohesion of the crystal structure is an extensive network of N-H···O hydrogen bonds. researchgate.net These bonds form between the hydrogen atoms of the protonated amine group (-NH₃⁺) on the cyclohexylammonium cation and the oxygen atoms of the chromate anion. This hydrogen bonding network reinforces the ionic interactions, creating a stable, two-dimensional layered architecture. researchgate.net
Computational Chemistry Approaches to Molecular Properties
Computational methods, particularly those based on quantum mechanics, offer profound insights into the electronic structure and reactivity of molecules.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov A geometry optimization calculation using DFT, for example with the B3LYP functional and a basis set like 6-311++G(d,p), would allow for the theoretical determination of the most stable three-dimensional arrangement of the atoms in the chromic acid cyclohexylamine salt ion pair. rsc.org This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data from X-ray crystallography.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. chemicalbook.comnih.gov
HOMO : Represents the ability to donate an electron.
LUMO : Represents the ability to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. chemicalbook.comnih.gov A large HOMO-LUMO gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and less stable. chemicalbook.comnih.gov For chromic acid cyclohexylamine salt, the HOMO is expected to be localized primarily on the electron-rich chromate anion, while the LUMO would likely be associated with the cyclohexylammonium cation. The calculated energy gap would provide a quantitative measure of the charge transfer interactions within the salt. nih.gov
Quantum Chemical Descriptors for Reactivity Prediction
From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to predict the global reactivity of the compound.
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | The "escaping tendency" of electrons from a system. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Global Softness (S) | S = 1 / (2η) | The inverse of hardness, indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering due to maximal electron flow. |
Formulas and concepts derived from computational chemistry literature. rsc.orgcompoundchem.com
These descriptors provide a theoretical framework for understanding the salt's stability and propensity to engage in chemical reactions. For instance, a high chemical hardness value would indicate high stability. chemicalbook.com
Investigations of Non-Covalent Interactions via AIM, NBO, Hirshfeld Surface, and RDG Analyses
To fully understand the forces holding the salt together, advanced computational analyses are employed.
Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the electron density topology to characterize bonding interactions, including hydrogen bonds. frontiersin.org It can identify bond critical points (BCPs) between the N-H protons and the chromate oxygens, and the properties at these points (like electron density and its Laplacian) can quantify the strength of the hydrogen bonds. frontiersin.org
Natural Bond Orbital (NBO): NBO analysis provides a chemical picture of bonding in terms of localized bonds and lone pairs. nih.govresearchgate.net For this salt, NBO analysis can quantify the stabilization energy (E2) associated with the charge transfer from the lone pairs of the oxygen atoms (Lewis base) in the chromate anion to the antibonding orbitals of the N-H bonds (Lewis acid) in the cyclohexylammonium cation. nih.govfrontiersin.org This provides a direct measure of the hyperconjugative interactions that constitute the hydrogen bonds.
Hirshfeld Surface Analysis: This method partitions the crystal space into regions associated with each molecule, allowing for the visualization and quantification of intermolecular contacts. The Hirshfeld surface can be mapped with properties like dnorm to highlight regions involved in hydrogen bonding and other close contacts, providing a visual fingerprint of the intermolecular interactions.
Reduced Density Gradient (RDG) Analysis: RDG analysis is a powerful method for visualizing and identifying non-covalent interactions. It plots the reduced density gradient versus the electron density multiplied by the sign of the second Hessian eigenvalue. This generates surfaces that clearly distinguish between strong attractive interactions (like hydrogen bonds), weak van der Waals forces, and steric repulsion, providing a comprehensive picture of the non-covalent forces stabilizing the crystal structure.
Reaction Mechanisms and Chemical Transformation Dynamics
Fundamental Acid-Base Equilibrium and Salt Formation Energetics
The formation of chromic acid cyclohexylamine (B46788) salt is a classic acid-base neutralization reaction. Chromic acid (H₂CrO₄) is a strong acid, while cyclohexylamine (C₆H₁₁NH₂) is a moderately strong base with a pKa of its conjugate acid around 10.6. In aqueous solution, chromic acid exists in equilibrium with various species, including the hydrogen chromate (B82759) ion (HCrO₄⁻) and the dichromate ion (Cr₂O₇²⁻), with the position of the equilibrium being highly dependent on pH. wikipedia.orgstackexchange.comwashington.edu The fundamental reaction involves the transfer of a proton from chromic acid to the lone pair of electrons on the nitrogen atom of cyclohexylamine, forming the cyclohexylammonium cation ([C₆H₁₁NH₃]⁺) and the chromate anion (CrO₄²⁻).
H₂CrO₄ + 2 C₆H₁₁NH₂ ⇌ [C₆H₁₁NH₃]₂CrO₄
Table 1: General Acid-Base Properties of Constituents
| Compound | Type | pKa (of conjugate acid) | Notes |
| Chromic Acid (H₂CrO₄) | Strong Acid | ~ -0.8 to 1.6 (first dissociation) | Exists in equilibrium with dichromate in acidic solutions. wikipedia.org |
| Cyclohexylamine (C₆H₁₁NH₂) | Organic Base | ~ 10.6 | A primary aliphatic amine. |
This table presents general data for the constituent acid and base to illustrate the principles of salt formation.
Oxidative Reactivity and Reaction Pathways
The primary chemical utility of chromic acid and its salts lies in their oxidizing capabilities. The chromium(VI) center is a powerful oxidant, capable of oxidizing a wide range of organic functional groups.
The oxidation of alcohols by chromic acid is a well-studied reaction. The generally accepted mechanism proceeds through the formation of a chromate ester intermediate. libretexts.orgresearchgate.netmdp.edu.ar The alcohol attacks the chromium atom, and after a proton transfer, a molecule of water is eliminated to form the ester. The rate-determining step is typically the subsequent removal of a proton from the carbon bearing the oxygen by a base (often water), leading to the formation of a carbonyl group and the reduction of chromium from the +6 to the +4 oxidation state. The Cr(IV) species can then undergo further reactions to ultimately yield the stable Cr(III) ion, which is observed as a green solution. researchgate.netyoutube.com
Primary alcohols are typically oxidized to carboxylic acids, though the reaction can sometimes be stopped at the aldehyde stage under anhydrous conditions or with specific reagents. libretexts.orgresearchgate.net Secondary alcohols are oxidized to ketones. libretexts.org Tertiary alcohols, lacking a hydrogen on the carbinol carbon, are resistant to oxidation under these conditions. researchgate.net
The nature of the counter-ion in chromate salts can significantly influence the reagent's solubility, stability, and reactivity. In chromic acid cyclohexylamine salt, the bulky and organic cyclohexylammonium cation ([C₆H₁₁NH₃]⁺) plays a crucial role. Similar to other chromium(VI) reagents with large organic cations, such as pyridinium (B92312) chlorochromate (PCC) or tetrahexylammonium (B1222370) chlorochromate, the cyclohexylammonium ion can render the oxidant more soluble in organic solvents. libretexts.orglibretexts.orgsciencemadness.org This increased solubility in non-polar media can lead to milder and more selective oxidations, as the presence of water, which can lead to over-oxidation of aldehydes to carboxylic acids, is minimized. youtube.com
The steric bulk of the cyclohexylammonium ion may also influence the approach of the substrate to the chromium center, potentially affecting the selectivity of the oxidation for different types of alcohols or substrates with varying steric hindrance.
While specific studies detailing the full scope and selectivity of chromic acid cyclohexylamine salt are limited, we can infer its likely behavior from related systems. The use of chromium(VI) reagents with bulky amine-based cations often allows for the selective oxidation of primary alcohols to aldehydes with high yields, preventing the over-oxidation to carboxylic acids that is common with aqueous chromic acid (Jones reagent). wikipedia.orgnih.govjeeadv.ac.in It is plausible that chromic acid cyclohexylamine salt would exhibit similar selectivity, particularly in non-aqueous solvents.
The oxidation of allylic and benzylic alcohols to their corresponding aldehydes is another area where this reagent could prove effective, as these substrates are often sensitive to harsher oxidation conditions. nih.gov The scope of oxidations would likely include a range of primary and secondary alcohols, with the reaction rate and yield being dependent on the specific structure of the alcohol.
Table 2: Expected Selectivity of Chromic Acid Cyclohexylamine Salt in Alcohol Oxidation
| Substrate Type | Expected Primary Product | Rationale |
| Primary Alcohol | Aldehyde | The bulky, organic counter-ion may allow for anhydrous conditions, preventing over-oxidation. youtube.com |
| Secondary Alcohol | Ketone | Standard outcome for chromic acid-based oxidations. libretexts.org |
| Allylic/Benzylic Alcohol | Aldehyde | Milder conditions may preserve the double bond and prevent over-oxidation. nih.gov |
| Tertiary Alcohol | No Reaction | Lack of a hydrogen on the carbinol carbon prevents oxidation. researchgate.net |
This table is based on inferred properties from analogous chromium(VI) reagents.
The kinetics of chromic acid oxidations are typically studied by monitoring the disappearance of the Cr(VI) species spectrophotometrically. ijcr.info The reactions are often first order in the alcohol, first order in the chromate, and can show a dependence on the acid concentration. acs.orgresearchgate.net
For chromic acid cyclohexylamine salt, a kinetic study would likely involve investigating the reaction rate's dependence on the concentrations of the salt and the alcohol substrate. The rate law would provide insights into the reaction mechanism, particularly the role of the individual ions in the rate-determining step. The activation parameters, such as the enthalpy and entropy of activation, could be determined by studying the reaction at different temperatures, offering deeper understanding of the transition state of the reaction. asianpubs.org While specific kinetic data for this salt is not available in the searched literature, the general approach to its study would follow these well-established principles of chemical kinetics.
Stability and Degradation Mechanism Studies
The stability of chromic acid cyclohexylamine salt is a critical factor in its storage and use. As a salt of a strong oxidizing agent, it has the potential to be thermally unstable. Studies on related ammonium (B1175870) chromate and dichromate salts show that they can decompose upon heating, sometimes vigorously. rsc.orgreddit.com The thermal decomposition of a related cyclohexylammonium salt, cyclohexylammonium hexaisothiocyanatoferrate(III), has been shown to proceed in a stepwise manner, with the loss of water molecules followed by the decomposition of the cyclohexylammonium cation and the anion. nih.gov A similar pathway could be anticipated for chromic acid cyclohexylamine salt, likely yielding chromium(III) oxide, nitrogen oxides, carbon dioxide, and water as final decomposition products.
The hydrolytic stability of the salt in solution is governed by the acid-base equilibria discussed previously. In aqueous solutions, the chromate ion can exist in equilibrium with the dichromate ion, with the position of this equilibrium being pH-dependent. wikipedia.orgstackexchange.com The presence of the cyclohexylammonium ion, the conjugate acid of a moderately strong base, will influence the pH of the solution and thus the speciation of the chromate anion.
Thermal and Photo-chemical Decomposition Pathways of the Salt
The stability of chromic acid cyclohexylamine salt is significantly influenced by temperature and exposure to light.
Thermal Decomposition:
The proposed thermal decomposition of chromic acid cyclohexylamine salt would likely involve the following key steps:
Initial Decomposition: Upon heating, the salt is expected to decompose, breaking down into its constituent amine and chromic acid.
Redox Reaction: The cyclohexylamine, acting as a reducing agent, would be oxidized by the strong oxidizing agent, the chromate/dichromate anion (Cr(VI)). The chromium(VI) would, in turn, be reduced to chromium(III) oxide (Cr₂O₃), a stable green compound.
Gaseous Byproducts: The oxidation of cyclohexylamine is expected to produce various gaseous byproducts, likely including nitrogen oxides, carbon dioxide, and water vapor. The exact composition of these gases would depend on the specific reaction conditions, such as the heating rate and the presence of oxygen.
A study on the thermal decomposition of a related complex, (chaH)₂[Cu(HOr–N,O)₂(cha)]·2H₂O (where cha = cyclohexylamine), was predicted using thermal analysis (TG, DTG, and DTA), indicating that such salts have predictable decomposition patterns. researchgate.net
Photochemical Decomposition:
Hydrolytic Stability and Speciation in Aqueous Environments
In an aqueous environment, chromic acid cyclohexylamine salt dissociates into cyclohexylammonium cations and chromate/dichromate anions. The speciation of the chromium-containing anion is highly dependent on the pH of the solution.
In alkaline solutions, the equilibrium favors the formation of the yellow chromate ion ([CrO₄]²⁻). As the pH becomes more acidic, the chromate ions will protonate and condense to form the orange dichromate ion ([Cr₂O₇]²⁻). This equilibrium is a fundamental aspect of chromate chemistry. The interconversion can be represented by the following equation:
2[CrO₄]²⁻ (aq) + 2H⁺ (aq) ⇌ [Cr₂O₇]²⁻ (aq) + H₂O (l)
Chemical Interactions and Compatibility with Diverse Substrates
The reactivity of chromic acid cyclohexylamine salt is primarily governed by the strong oxidizing nature of the chromate/dichromate anion. This makes it reactive with a variety of organic functional groups.
Reactivity with Organic Substrates:
Based on the well-established reactivity of chromic acid and its salts, chromic acid cyclohexylamine salt is expected to be a potent oxidizing agent for various organic compounds. masterorganicchemistry.comlibretexts.orglibretexts.org
Alcohols: Primary alcohols are oxidized first to aldehydes and then, with an excess of the reagent in aqueous conditions, to carboxylic acids. youtube.com Secondary alcohols are oxidized to ketones. youtube.comharpercollege.edu Tertiary alcohols are generally resistant to oxidation under these conditions.
Aldehydes: Aldehydes can be readily oxidized to carboxylic acids. harpercollege.edu
Other Functional Groups: The chromate/dichromate ion can also react with other functional groups susceptible to oxidation, such as thiols, phenols, and certain activated C-H bonds.
The reaction typically proceeds via the formation of a chromate ester intermediate, followed by an elimination step to yield the oxidized product and a reduced chromium species (Cr(III)). libretexts.org
Compatibility with Materials:
The compatibility of chromic acid cyclohexylamine salt with various materials is a critical consideration. Due to its corrosive and oxidizing nature, it is incompatible with a range of materials.
Metals: As a salt of a strong oxidizing acid, it is expected to be corrosive to many metals, particularly in the presence of moisture.
Polymers and Organic Materials: It is likely to be incompatible with many organic polymers and materials that are susceptible to oxidation or degradation by strong acids. This includes many plastics, elastomers, and natural fibers. Prolonged contact can lead to discoloration, embrittlement, and loss of mechanical properties. The solubility of chromate salts in organic media can be a factor in these interactions. wikipedia.org
The table below summarizes the general compatibility of chromic acid and its salts with various substrates.
| Substrate Type | Compatibility | Expected Reaction/Interaction |
| Primary Alcohols | Not Compatible | Oxidation to aldehydes and carboxylic acids. |
| Secondary Alcohols | Not Compatible | Oxidation to ketones. |
| Aldehydes | Not Compatible | Oxidation to carboxylic acids. |
| Ketones | Generally Compatible | Generally resistant to further oxidation. |
| Alkanes | Generally Compatible | Generally unreactive unless at high temperatures. |
| Alkenes/Alkynes | Potentially Incompatible | May undergo oxidation or other reactions. |
| Aromatic Compounds | Generally Compatible | Can be oxidized under harsh conditions. |
| Metals | Not Compatible | Corrosive, leading to metal oxides. |
| Plastics/Elastomers | Potentially Incompatible | Can cause degradation, discoloration, and embrittlement. |
Applications in Advanced Chemical Synthesis and Functional Materials
Catalytic Applications of Chromic Acid Cyclohexylamine (B46788) Salt
While chromium(VI) compounds are primarily known as stoichiometric oxidants, their potential in catalytic systems is an area of ongoing interest. The development of catalysts that can utilize the oxidative power of Cr(VI) in a regenerative cycle is a key goal for creating more efficient and sustainable chemical processes.
Chromium-based reagents have been pivotal in synthetic organic chemistry for decades. derpharmachemica.com The salt formed between chromic acid and cyclohexylamine can be viewed as a precursor to catalytically active species. In such a role, the compound provides a stable, manageable source of the chromium(VI) center. The active catalyst can be formed in situ, where the cyclohexylammonium cation might influence the reaction environment, such as solubility and local pH, potentially modulating the catalyst's activity and selectivity. dtu.dk
While less toxic Cr(III) and Cr(II) salts are often preferred for developing new catalytic systems, Cr(VI) compounds remain relevant, particularly in oxidation reactions. beilstein-journals.org The transformation of a stable precursor like chromic acid cyclohexylamine salt into an active catalyst is a critical step in a catalytic cycle, which allows for the regeneration of the catalyst after the product is formed. dtu.dk
Creating heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offers significant advantages, including simplified separation of the catalyst from the reaction mixture and potential for reuse. Chromic acid cyclohexylamine salt can serve as a precursor for preparing such supported catalysts.
Methods for preparing these systems could involve:
Impregnation: A solid support material (e.g., alumina, silica (B1680970), or zirconia) is treated with a solution containing the chromic acid cyclohexylamine salt. Subsequent thermal treatment (calcination) would decompose the salt to deposit an active chromium oxide species onto the support surface.
Mechanochemical Synthesis: This solvent-free method involves grinding the salt with a support material, using mechanical energy to induce chemical and physical transformations and disperse the active component. rsc.orgdigitellinc.com This approach is considered a more sustainable route for catalyst preparation. rsc.org
The evaluation of such heterogeneous catalysts would focus on their activity, selectivity for the desired product, and stability over multiple reaction cycles. The choice of support and preparation method can significantly influence the catalyst's performance by affecting the dispersion and chemical nature of the active chromium sites.
Reagent Development for Targeted Transformations
The primary application of chromium(VI) compounds in organic synthesis is as oxidizing agents. The development of reagents based on chromic acid aims to control its powerful oxidizing nature to achieve selective transformations of specific functional groups.
Chromic acid (H₂CrO₄) is a strong oxidizing agent capable of oxidizing primary alcohols and aldehydes to carboxylic acids, and secondary alcohols to ketones. libretexts.orgmasterorganicchemistry.com The reactivity of chromic acid can be moderated by forming complexes or salts with organic bases, such as pyridine in pyridinium (B92312) chlorochromate (PCC), to achieve higher selectivity. chadsprep.comlibretexts.org PCC, for instance, is known for its ability to oxidize primary alcohols to aldehydes without significant over-oxidation to carboxylic acids, in part because the reaction is carried out in anhydrous solvents. libretexts.orglumenlearning.com
Similarly, the formation of a salt with cyclohexylamine provides a modified chromium(VI) reagent. The organic cation can influence the reagent's solubility and steric environment, potentially enhancing its selectivity for certain substrates. The general mechanism involves the formation of a chromate (B82759) ester from the alcohol and the chromium(VI) species, followed by an elimination step to yield the carbonyl compound. libretexts.org
The choice of chromium-based reagent is critical for achieving the desired outcome in alcohol oxidation, as summarized in the table below.
| Starting Material | Reagent | Product | Reported Yield |
| Cinnamyl alcohol | Jones Reagent | Cinnamaldehyde | 84% organic-chemistry.org |
| Geraniol | Jones Reagent | Geranial | 91% organic-chemistry.org |
| Nerol | Jones Reagent | Neral | 84% organic-chemistry.org |
| Benzyl alcohol | Jones Reagent | Benzaldehyde | 76% organic-chemistry.org |
| Primary Alcohol | Chromic Acid (H₂CrO₄) | Carboxylic Acid | High masterorganicchemistry.comchadsprep.com |
| Secondary Alcohol | Chromic Acid (H₂CrO₄) | Ketone | High chadsprep.comlumenlearning.com |
| Primary Alcohol | Pyridinium Chlorochromate (PCC) | Aldehyde | High chadsprep.comlibretexts.org |
| Secondary Alcohol | Pyridinium Chlorochromate (PCC) | Ketone | High chadsprep.comyoutube.com |
| Nortricyclanol | Chromic Acid / H₂SO₄ in Acetone | Nortricyclanone | 79-88% orgsyn.org |
The oxidation of alcohols to carbonyl compounds is a fundamental functional group interconversion in organic synthesis. ub.eduvanderbilt.edu This transformation is a key step in the synthesis of numerous complex molecules, including pharmaceuticals and natural products. The reliability and selectivity of chromium-based reagents make them valuable tools for chemists.
For example, the Jones oxidation (using chromic acid generated from chromium trioxide and sulfuric acid in acetone) is a widely used method. lumenlearning.com Its application in the synthesis of nortricyclanone, a strained and reactive ketone, from nortricyclanol demonstrates the utility of chromic acid oxidation in preparing complex carbocyclic frameworks. orgsyn.org In multi-step syntheses, the ability to selectively oxidize a secondary alcohol to a ketone without affecting other sensitive functional groups is crucial. The development of modified reagents, potentially including salts like chromic acid cyclohexylamine salt, aims to provide chemists with a broader toolkit to tackle these synthetic challenges with greater precision.
Surface Science and Corrosion Mitigation Strategies
Beyond its role in synthesis, chromic acid cyclohexylamine salt has important applications in materials science, specifically as a corrosion inhibitor. Its effectiveness arises from the synergistic action of the chromate ion, a known passivating agent, and cyclohexylamine, a volatile organic amine that aids in its delivery to metal surfaces.
Cyclohexylamine chromate is used as a vapor phase corrosion inhibitor (VCI). google.com VCIs are compounds that can be impregnated into packaging materials (such as foam or paper) and slowly vaporize. google.comresearchgate.net The vapor fills the enclosed space and condenses on the metal surfaces, forming a thin, protective monomolecular layer. researchgate.net This layer acts as a barrier, preventing atmospheric moisture and oxygen from initiating the electrochemical reactions that cause corrosion. researchgate.net
The use of cyclohexylamine chromate in combination with other inhibitors, such as cyclohexylamine benzoate or dicyclohexylamine nitrite, can provide enhanced and longer-lasting protection for metals during storage and transport. google.com
| Formulation Example | Inhibitor Group I | % by Weight (Range) | Inhibitor Group II | % by Weight (Range) |
| 1 | Cyclohexylamine Chromate | 10 (5-40) | Cyclohexylamine Benzoate | 90 (60-95) google.com |
| 2 | Dicyclohexylamine Nitrite | 25 (20-60) | Cyclohexylamine Benzoate | 75 (40-80) google.com |
Adsorption Mechanisms of Cyclohexylammonium Chromate Species on Metal Surfaces
The primary mechanism by which cyclohexylammonium chromate protects metal surfaces is through the adsorption of its ions from a condensed moisture layer. scribd.com The process begins with the VCI compound sublimating and its vapor saturating an enclosed atmosphere. These vapor molecules then adsorb onto the metal surface and, in the presence of microscopic layers of moisture, dissolve and dissociate into cyclohexylammonium cations and chromate anions. scribd.com
Dual-Site Adsorption:
Anodic Inhibition by Chromate (CrO₄²⁻): The chromate anion is a potent anodic inhibitor. whatispiping.comscispace.com It adsorbs onto the anodic sites of the metal surface—areas where metal oxidation (corrosion) occurs. Here, it promotes the formation of a stable, passive film, likely composed of a complex mixture of chromium oxides (like Cr₂O₃) and the base metal's oxides. This passive layer acts as a barrier, increasing the electrical resistance and physically preventing the metal ions from dissolving into the electrolyte. teras.ngscispace.com
Cathodic Inhibition by Cyclohexylammonium ([C₆H₁₁NH₃]⁺): The organic cyclohexylammonium cation adsorbs onto the cathodic sites of the metal surface. core.ac.uk These are the areas where reduction reactions, typically the reduction of oxygen, take place. The bulky, positively charged amine cation forms a protective layer that physically blocks the access of corrosive species like oxygen and water to the surface, thereby stifling the cathodic reaction. mdpi.comcore.ac.uk
This combined action on both anodic and cathodic sites makes it a highly effective "mixed-type" inhibitor, which is more efficient than inhibitors that target only one part of the corrosion cell. whatispiping.com The adsorption is driven by electrostatic interactions between the ions and the charged metal surface, as well as potential chemisorption involving the lone pair electrons on the amine's nitrogen atom. mdpi.comcore.ac.uk
Formation and Characterization of Protective Layers for Corrosion Inhibition
The protective layer formed by cyclohexylammonium chromate is a multi-component, ultra-thin film that isolates the metal from its corrosive environment. mdpi.com The formation is a self-leveling process; the inhibitor vapor will condense and form a protective film even on complex geometries.
Layer Composition and Structure:
The film is not a simple monolayer but a complex, gel-like structure containing chromium compounds and adsorbed organic molecules. Characterization of similar chromate-based films suggests a composition rich in:
Hydrated Chromium Oxides: Formed from the reduction of the chromate anion, providing a robust passivating effect.
Base Metal Oxides: Integrated into the film as the substrate metal reacts with the inhibitor.
Adsorbed Cyclohexylammonium Ions: The organic component that provides a hydrophobic (water-repelling) barrier.
The resulting layer is typically only a few molecules thick, yet it is highly effective. It acts as both a physical barrier and an electrochemical buffer. The chromate component ensures passivation, while the amine salt component provides a hydrophobic shield, repelling water from the metal surface. core.ac.uk
Below is a representative table outlining the typical characteristics of such a VCI-formed protective film.
| Film Characteristic | Description | Contribution to Inhibition |
| Composition | Complex of chromium oxides, metal oxides, and adsorbed cyclohexylammonium cations. | Provides both anodic passivation (chromate) and cathodic shielding (amine). |
| Thickness | Typically a few nanometers (molecular layers). | Effective protection without altering component dimensions or requiring removal. |
| Formation Mechanism | Vapor deposition, condensation, and surface adsorption. | Allows for protection of intricate and non-line-of-sight surfaces. |
| Nature | Amorphous, self-healing, hydrophobic. | Creates a non-porous barrier that repels water and can reform over minor scratches. |
This table presents generalized characteristics of VCI films based on amine and chromate components.
Electrochemical Impedance Spectroscopy (EIS) and Humid Chamber Test Analysis of Inhibitor Performance
To quantify the effectiveness of a corrosion inhibitor like cyclohexylammonium chromate, standardized accelerated laboratory tests are employed. Electrochemical Impedance Spectroscopy (EIS) and humid chamber tests are two of the most common methods.
Electrochemical Impedance Spectroscopy (EIS):
EIS is a non-destructive technique used to probe the properties of the protective film. scribd.com It works by applying a small, alternating electrical potential to the metal sample and measuring the current response over a range of frequencies. The resulting data provides insight into the electrochemical processes occurring at the metal-electrolyte interface.
A key parameter derived from EIS is the charge transfer resistance (Rct) , which is inversely proportional to the corrosion rate. A higher Rct value indicates better corrosion protection. Another important parameter is the double-layer capacitance (Cdl) , which relates to the area of the metal exposed to the corrosive environment. A lower Cdl value suggests that the inhibitor is effectively adsorbing onto the surface and displacing water molecules.
The data is often visualized in a Nyquist plot . For an effective inhibitor, the plot shows a large semicircle, corresponding to a high charge transfer resistance.
Illustrative EIS Data for an Effective VCI
| System | Charge Transfer Resistance (Rct) (Ω·cm²) | Double-Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |
|---|---|---|---|
| Metal in Corrosive Media (Blank) | 250 | 300 | - |
Note: The data in this table is representative of a high-performance VCI and serves for illustrative purposes.
Humid Chamber Test:
The humid chamber test is a quality control method used to simulate long-term storage in a corrosive, high-humidity environment. researchgate.net Metal samples, both with and without the VCI, are placed in a sealed chamber where temperature and humidity are controlled at elevated levels (e.g., 40°C and 95% relative humidity) to accelerate corrosion.
The performance of the inhibitor is evaluated by visual inspection of the samples over time, noting the time until the first signs of corrosion appear and the percentage of the surface area that remains corrosion-free after a set period. Effective VCIs like cyclohexylammonium chromate can provide protection for hundreds or even thousands of hours under these aggressive conditions.
Representative Humid Chamber Test Results
| Test Sample | Test Duration (hours) | Observation | Corrosion Coverage (%) |
|---|---|---|---|
| Control Steel Panel | 24 | First signs of rust | >10% |
| Control Steel Panel | 96 | Heavy, uniform corrosion | 100% |
| VCI-Protected Steel Panel | 500 | No visible corrosion | 0% |
Note: This table provides typical, illustrative results for a VCI in a standardized humidity chamber test.
Advanced Analytical Methodologies for Compound Characterization and Quantification
Chromatographic Separation Techniques
Chromatographic techniques are instrumental in separating the individual components of a mixture, allowing for their individual analysis. For chromic acid cyclohexylamine (B46788) salt, both gas and liquid chromatography play crucial roles.
Gas Chromatography (GC) Coupled with Flame Ionization Detection (FID) for Amine Component Analysis
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. measurlabs.com In the context of chromic acid cyclohexylamine salt, GC is primarily used to analyze the cyclohexylamine component. The operational principle of GC involves vaporizing the sample and injecting it into a chromatographic column. scioninstruments.com An inert gas, such as helium or nitrogen, carries the sample through the column, which contains a stationary phase that interacts differently with the various components of the sample. This differential interaction causes the components to separate and elute from the column at different times.
Coupled with a Flame Ionization Detector (FID), this method offers high sensitivity for organic compounds like cyclohexylamine. The FID works by pyrolyzing the eluted compounds in a hydrogen-air flame, which produces ions. scioninstruments.com The resulting current is measured, and the signal is proportional to the amount of organic analyte present. scioninstruments.com Research has demonstrated the successful application of GC-FID for the trace-level analysis of cyclohexylamine in various matrices, showcasing its reliability and sensitivity. nih.govresearchgate.netscience.gov A key advantage of this method is that it often requires no sample enrichment or derivatization, simplifying the analytical process. nih.govresearchgate.net
Typical GC-FID Parameters for Cyclohexylamine Analysis:
| Parameter | Value/Condition | Source |
| Column | Inert base-deactivated capillary column | nih.govresearchgate.net |
| Inlet | Multi-mode inlet (pulsed splitless mode) | nih.govresearchgate.net |
| Detector | Flame Ionization Detector (FID) | scioninstruments.comnih.govresearchgate.net |
| Carrier Gas | Hydrogen/Air | scioninstruments.com |
| Detection Limit | As low as 100 ppb (v/v) | nih.govresearchgate.net |
| Relative Standard Deviation (RSD) | < 6% | nih.govresearchgate.net |
| Recovery | ≥ 96% | nih.govresearchgate.net |
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Degradation Product Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a liquid mobile phase. It is particularly well-suited for analyzing non-volatile or thermally labile compounds, making it ideal for assessing the purity of chromic acid cyclohexylamine salt and identifying any potential degradation products.
In an HPLC system, a high-pressure pump forces a solvent (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). The sample is injected into the mobile phase, and as it passes through the column, its components interact differently with the stationary phase, leading to separation. The separated components are then detected by a suitable detector, such as a UV-Vis or mass spectrometry detector.
For the analysis of chromic acid cyclohexylamine salt, a reverse-phase HPLC method is often employed. sielc.com In this mode, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com This setup allows for the effective separation of the salt from its impurities and degradation products. The retention time, the time it takes for a specific analyte to pass through the column, is a key parameter for identification, while the peak area in the resulting chromatogram is used for quantification.
Spectrometric Techniques for Elemental and Molecular Composition
Spectrometric techniques provide valuable information about the elemental and molecular composition of a substance by measuring its interaction with electromagnetic radiation.
Atomic Absorption Spectrometry (AAS) for Chromium Determination
Atomic Absorption Spectrometry (AAS) is a highly sensitive technique used for the quantitative determination of specific elements. For chromic acid cyclohexylamine salt, AAS is the method of choice for determining the chromium content. The principle of AAS involves measuring the absorption of light by free atoms in the gaseous state.
A sample of the salt is first atomized, typically by using a flame or a graphite (B72142) furnace. A light beam from a hollow-cathode lamp, which emits light at a wavelength specific to chromium (e.g., 357.9 nm), is passed through the atomized sample. oiv.intresearchgate.net The chromium atoms in the sample absorb some of this light, and the amount of light absorbed is directly proportional to the concentration of chromium in the sample. This method is highly specific and can achieve low detection limits. nemi.gov Different variations of the technique, such as flame AAS and graphite furnace AAS, offer different levels of sensitivity. nemi.govnemi.gov
Example AAS Parameters for Chromium Determination:
| Parameter | Value/Condition | Source |
| Wavelength | 357.9 nm | oiv.intresearchgate.net |
| Light Source | Chromium hollow-cathode lamp | oiv.int |
| Atomization | Graphite furnace or flame | nemi.govnemi.gov |
| Detection Limit (Graphite Furnace) | 0.2 to 20 µg/L | nemi.gov |
| Detection Limit (Chelation Extraction) | 1 to 25 µg/L | nemi.gov |
Inductively Coupled Plasma (ICP) Techniques for Trace Element Analysis
Inductively Coupled Plasma (ICP) techniques, including ICP-Mass Spectrometry (ICP-MS) and ICP-Optical Emission Spectrometry (ICP-OES), are powerful tools for trace element analysis. nih.govsnf.ch These methods offer exceptional sensitivity and the ability to measure multiple elements simultaneously. nih.gov In the analysis of chromic acid cyclohexylamine salt, ICP techniques are employed to detect and quantify any trace metallic impurities that may be present.
In ICP-MS, the sample is introduced into a high-temperature argon plasma, which ionizes the atoms. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly sensitive elemental analysis. nih.gov While extremely powerful for many elements, ICP-MS can have limitations for lighter elements like chromium due to potential interferences. nih.gov
ICP-OES operates on a similar principle of atomization and excitation in an argon plasma. However, instead of detecting ions, it measures the characteristic light emitted by the excited atoms as they return to their ground state. The wavelength of the emitted light is specific to each element, and its intensity is proportional to the concentration of that element. ICP-OES is a robust technique for the analysis of various elements in complex matrices. snf.chmdpi.com
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass Spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. purdue.edu For chromic acid cyclohexylamine salt, MS provides definitive confirmation of its molecular identity.
In a mass spectrometer, the compound is first ionized, and the resulting ions are separated according to their mass-to-charge ratio (m/z). The molecular ion peak in the mass spectrum corresponds to the molecular weight of the intact molecule. For cyclohexylamine, the molecular weight is 99.1741 g/mol . nist.gov
Titrimetric and Electrochemical Determination Methods
Titrimetric and electrochemical methods offer robust and precise approaches for the quantitative analysis of the primary components of chromic acid cyclohexylamine salt. These techniques are foundational in quality control and stoichiometric assessment, providing distinct methods for the chromium (VI) content and the amine salt portion of the molecule.
Redox Titration for Quantification of Chromium(VI) Content
The quantification of the hexavalent chromium [Cr(VI)] content in chromic acid cyclohexylamine salt is reliably achieved through redox titration. A widely employed and accurate method involves the titration of an acidified solution of the sample with a standardized solution of a reducing agent, such as ferrous ammonium (B1175870) sulfate (B86663) (FAS), also known as Mohr's salt. du.ac.inriccachemical.com
The fundamental principle of this analysis is the reduction of Cr(VI) to chromium (III) by iron (II), which is concurrently oxidized to iron (III). The sample is first dissolved and acidified, typically with sulfuric and phosphoric acids. Phosphoric acid is added to complex the resulting Fe³⁺ ions, which prevents them from imparting a yellow color to the solution that could interfere with the endpoint detection and also lowers the electrode potential of the Fe³⁺/Fe²⁺ couple, making the endpoint sharper. uwimona.edu.jm
The endpoint of the titration is detected using a redox indicator that changes color at a specific electrode potential. Sodium diphenylamine (B1679370) sulfonate is a suitable indicator for this titration. du.ac.inuwimona.edu.jmacademysavant.com In the presence of the indicator, the solution is initially light green due to the Cr³⁺ ions formed. At the endpoint, the first slight excess of the dichromate titrant (if performing a back-titration) or the disappearance of the ferrous ions causes the indicator to change from colorless to a sharp, permanent blue-violet color. du.ac.in While potassium dichromate can act as its own indicator, its reduced form (Cr³⁺) has a green color that can obscure the endpoint, making a separate indicator essential for accuracy. researchgate.net
Table 1: Example Data for Redox Titration of Cr(VI) Content
This interactive table presents typical data obtained during the redox titration of a sample containing chromic acid cyclohexylamine salt with a standardized solution of ferrous ammonium sulfate (FAS).
| Trial | Sample Weight (g) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of FAS (mL) | Calculated Cr(VI) Content (%) |
| 1 | 0.5025 | 0.10 | 15.45 | 15.35 | 9.87 |
| 2 | 0.5018 | 15.45 | 30.75 | 15.30 | 9.85 |
| 3 | 0.5031 | 0.25 | 15.65 | 15.40 | 9.88 |
| Average | 15.35 | 9.87 |
Note: Calculations are based on a standardized 0.1 N FAS solution.
Potentiometric and Conductometric Titration for Amine Salt Content
The cyclohexylamine component of the salt can be accurately quantified using potentiometric or conductometric titrations. These methods rely on monitoring changes in electrical properties (potential or conductance) of the solution as a titrant is added.
Potentiometric Titration
Potentiometric titration is a highly precise method for determining the amine salt content. Since cyclohexylamine is a weak base, its salt is often titrated in a non-aqueous solvent to achieve a sharper endpoint than would be possible in water. metrohm.com182.160.97 Glacial acetic acid is an excellent solvent for this purpose as it enhances the basicity of the amine. pharmaknowledgeforum.com The titrant of choice is a strong acid in a non-aqueous medium, typically perchloric acid (HClO₄) dissolved in glacial acetic acid. metrohm.compharmaknowledgeforum.comscience.gov
The titration involves dissolving a weighed amount of the sample in glacial acetic acid and titrating it with the standardized perchloric acid solution. The endpoint is determined by monitoring the potential change with a suitable electrode system, such as a glass electrode and a reference electrode. gfschemicals.commit.edu The titration curve is generated by plotting the measured potential (in mV) against the volume of titrant added. The equivalence point, where the amine has been completely neutralized, is identified by the point of maximum inflection on the curve. metrohm.com
Table 2: Representative Data for Potentiometric Titration of Amine Salt
This table illustrates typical results from the non-aqueous potentiometric titration of the cyclohexylamine moiety with 0.1 N perchloric acid.
| Titrant Volume (mL) | Measured Potential (mV) |
| 0.0 | 350 |
| 2.0 | 365 |
| 4.0 | 380 |
| 6.0 | 405 |
| 8.0 | 450 |
| 8.5 | 510 |
| 9.0 | 680 |
| 9.5 | 805 |
| 10.0 | 830 |
| 12.0 | 855 |
Note: The equivalence point is identified at the steepest part of the curve, around 9.0 mL.
Conductometric Titration
Conductometric titration offers another effective means of analysis. The principle is based on the change in electrical conductivity of the solution during the titration. tau.ac.ilumcs.pl When titrating the salt of a weak base (cyclohexylammonium chromate) with a strong base like sodium hydroxide (B78521) (NaOH), the highly mobile hydrogen ions (from the hydrolysis of the ammonium salt) are replaced by less mobile sodium ions. Initially, the cyclohexylammonium ions (C₆H₁₁NH₃⁺) react with the added hydroxide ions (OH⁻).
C₆H₁₁NH₃⁺ + OH⁻ → C₆H₁₁NH₂ + H₂O
As the titration proceeds, the concentration of the conductive cyclohexylammonium ions decreases, causing a slight decrease or leveling of the solution's conductivity. After the equivalence point is reached, any excess NaOH added introduces highly mobile hydroxide ions (OH⁻) into the solution, causing a sharp increase in conductivity. tau.ac.ilmbbcollege.in By plotting conductivity against the volume of titrant added, two lines with different slopes are obtained. The intersection of these lines provides the equivalence point of the titration. nsec.ac.in
Hyphenated Techniques for Comprehensive Characterization
For a more detailed understanding of the compound, including its structural integrity and the profile of any associated impurities, hyphenated analytical techniques are indispensable. These methods combine the separation power of chromatography with the identification capabilities of mass spectrometry.
GC-MS and LC-MS for Structural Elucidation of Reaction Products and Impurities
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the non-volatile and thermally labile nature of the ionic chromic acid cyclohexylamine salt, it cannot be analyzed directly by GC-MS. However, this technique is exceptionally useful for identifying volatile impurities that may be present from the synthesis process or as degradation products. thermofisher.com
Potential impurities related to the starting materials include residual cyclohexylamine, or byproducts such as aniline (B41778) and dicyclohexylamine. nih.govresearchgate.net The analysis of amines by GC can be challenging due to their basicity, which can cause peak tailing and adsorption onto the column. Therefore, specialized deactivated columns, often treated with a base like potassium hydroxide (KOH), are typically required for good chromatographic performance. labrulez.com In GC-MS analysis, the sample is injected, and its volatile components are separated on the GC column. As each component elutes, it enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the confident identification of the impurity. thermofisher.com
Table 3: Potential Volatile Impurities Detectable by GC-MS
This interactive table lists potential impurities related to chromic acid cyclohexylamine salt and their characteristic mass-to-charge ratios (m/z) that would be observed in a typical mass spectrum.
| Compound | Formula | Key Mass Fragments (m/z) | Potential Origin |
| Cyclohexylamine | C₆H₁₃N | 99, 56, 43 | Unreacted starting material |
| Aniline | C₆H₇N | 93, 66, 65 | Impurity in starting material |
| Dicyclohexylamine | C₁₂H₂₃N | 181, 98, 83 | Synthesis byproduct |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the premier technique for analyzing the chromic acid cyclohexylamine salt itself, along with non-volatile impurities and reaction products. nih.gov Unlike GC-MS, LC-MS is suitable for polar, ionic, and thermally unstable compounds.
For the separation of ionic species like the protonated cyclohexylamine cation and the chromate (B82759) anion, specialized LC techniques are employed. Ion-pair reversed-phase chromatography is a common approach, where a reagent is added to the mobile phase to form a neutral ion pair with the analyte, allowing it to be retained and separated on a standard C18 column. researchgate.nettechnologynetworks.comchromatographyonline.com Alternatively, ion-exchange chromatography can be used, which separates ions based on their interaction with a charged stationary phase. nih.govresearchgate.net
After separation by LC, the eluent is introduced into the mass spectrometer, typically using a soft ionization source like electrospray ionization (ESI), which allows the intact ionized molecule to be detected with minimal fragmentation. rsc.org This provides the molecular weight of the parent compound and any impurities. For example, ESI in positive ion mode would detect the cyclohexylammonium cation, while negative ion mode would detect the chromate anion. LC coupled with tandem mass spectrometry (LC-MS/MS) can provide further structural information by fragmenting the selected parent ion to confirm its identity or elucidate the structure of unknown impurities, such as those that might arise from the degradation of related amine corrosion inhibitors. j-cst.orgwhiterose.ac.uk
Environmental Fate and Transformation Mechanisms
Environmental Distribution and Partitioning Behavior
The distribution of chromic acid cyclohexylamine (B46788) salt in the environment is a tale of two very different chemical species. The hexavalent chromium component, existing as an anion, is highly mobile in soils and aquatic systems. desy.de Conversely, cyclohexylamine, a basic compound, will exist as the cyclohexylammonium cation in most environmental compartments.
Hexavalent Chromium (Cr(VI)) :
Mobility: Cr(VI) is known for its high migration potential in the environment. yale.edu It generally remains in solution in water and can move through soils to contaminate groundwater. clu-in.org Its mobility is in stark contrast to the trivalent form, Cr(III), which is less mobile. desy.de
Environmental Presence: While chromium is a naturally occurring element in rocks and soil, the hexavalent form is most often a result of industrial processes and is an indicator of environmental contamination. clu-in.org Naturally occurring chromium in U.S. soils can range from 1 to 2,000 parts per million (ppm). clu-in.org In the atmosphere, Cr(VI) concentrations are generally low as it can react with dust and other pollutants and be removed through precipitation. clu-in.org
Cyclohexylamine :
Atmospheric Fate: In the atmosphere, the primary fate of cyclohexylamine is its reaction with hydroxyl radicals, with an estimated half-life of about 1.82 days. epa.gov
Partitioning: As a weak base, cyclohexylamine's partitioning will be pH-dependent. In acidic to neutral waters and soils, it will predominantly exist as the water-soluble cyclohexylammonium cation.
The following table summarizes the key partitioning behaviors of the components:
| Component | Environmental Compartment | Dominant Species | Mobility/Partitioning Behavior |
| Hexavalent Chromium | Water | Chromate (B82759)/Dichromate Anions | High mobility in water. desy.declu-in.org |
| Soil | Chromate/Dichromate Anions | High mobility, can leach into groundwater. clu-in.org | |
| Air | Particulate-bound | Removed by deposition and precipitation. clu-in.org | |
| Cyclohexylamine | Water | Cyclohexylammonium Cation | Water-soluble. |
| Soil | Cyclohexylammonium Cation | Expected to sorb to negatively charged soil colloids. | |
| Air | Gaseous Cyclohexylamine | Reacts with hydroxyl radicals. epa.gov |
Abiotic Degradation Pathways in Environmental Matrices
Abiotic degradation processes, including photolysis, hydrolysis, and redox reactions, play a crucial role in the transformation of the components of chromic acid cyclohexylamine salt.
Cyclohexylamine: The reaction with photochemically produced hydroxyl radicals is the main atmospheric degradation pathway for cyclohexylamine. epa.gov
Hexavalent Chromium (Cr(VI)) :
Redox Transformations: Cr(VI) is a strong oxidizing agent and its most significant transformation pathway is its reduction to the less toxic and less mobile trivalent chromium (Cr(III)). desy.de This reduction can be facilitated by various electron donors present in the environment, such as soil organic matter. desy.de However, the persistence of Cr(VI) has been observed in some organic soils, potentially for years. desy.de The presence of certain organic compounds, like humic acids, can sometimes form adducts with Cr(VI), hindering its reduction to Cr(III). desy.de
Cyclohexylamine :
Hydrolysis: As a stable amine, cyclohexylamine is not expected to undergo significant hydrolytic degradation under typical environmental conditions.
Reactions: Cyclohexylamine is a strong base and can react violently with strong oxidizing agents and acids. nj.gov
Biotransformation and Biodegradation Potential of the Salt and its Components
Microbial activity is a key factor in the transformation of both chromic acid and cyclohexylamine in the environment.
Hexavalent Chromium (Cr(VI)) :
Microbial Reduction: Various microorganisms have the natural or acquired ability to reduce toxic Cr(VI) to Cr(III). nih.gov This microbial reduction is a significant remediation pathway for Cr(VI) contamination. nih.gov
Cyclohexylamine :
Biodegradation: Certain bacteria are capable of utilizing cyclohexylamine as a sole source of carbon, nitrogen, and energy. nih.gov For instance, Brevibacterium oxydans has been shown to degrade cyclohexylamine through a pathway involving cyclohexanone, 6-hexanolactone, 6-hydroxyhexanoate, and adipate. nih.gov
Interactions with Environmental Components (e.g., Soil Organic Matter, Sediments)
The interaction of the dissociated ions with soil and sediment components significantly influences their environmental fate.
Hexavalent Chromium (Cr(VI)) :
Soil Organic Matter: The interaction is complex. While soil organic matter can serve as a reductant for Cr(VI), leading to its immobilization as Cr(III), some studies suggest that humic substances can form complexes with Cr(VI), potentially increasing its persistence. desy.deacs.org The reduction of Cr(VI) to Cr(III) is more significant on soils with higher levels of surface-bound natural organic matter (NOM). acs.org
Sediments: In sediments, the mobility of Cr(VI) can be retarded due to interactions with the solid phase, including reduction by NOM. acs.org
Cyclohexylamine :
Soil and Sediments: As a cation, cyclohexylammonium is expected to adsorb to negatively charged surfaces of clay minerals and organic matter in soils and sediments. This adsorption would decrease its mobility in the subsurface environment.
The following table provides a summary of the interactions with environmental components:
| Component | Interacting Environmental Component | Type of Interaction | Consequence |
| Hexavalent Chromium | Soil Organic Matter (SOM) | Redox reaction, Complexation | Reduction to less mobile Cr(III) or formation of persistent complexes. desy.deacs.org |
| Sediments | Adsorption, Redox reaction | Retarded mobility, reduction to Cr(III). acs.org | |
| Cyclohexylamine | Soil Clay Minerals | Cation Exchange/Adsorption | Reduced mobility. |
| Soil Organic Matter | Adsorption | Reduced mobility. |
Future Research Directions and Innovative Opportunities
Development of Sustainable and Green Synthesis Routes
The primary challenge for chromium(VI) reagents lies in their environmental impact. Future research is heavily focused on developing greener synthesis protocols that minimize waste and toxicity.
Catalytic Systems: A significant advancement is the move from stoichiometric to catalytic amounts of chromium. Research into systems where a co-oxidant, such as periodic acid (H₅IO₆), continuously reoxidizes the reduced Cr(III) back to Cr(VI) in the reaction cycle is a key focus. organic-chemistry.org This dramatically reduces the amount of chromium required, lowering both cost and environmental burden. For instance, CrO₃-catalyzed oxidation of primary alcohols to carboxylic acids can proceed with just 1-2 mol% of the chromium reagent. organic-chemistry.org
Solvent-Free and Microwave-Assisted Reactions: The exploration of solvent-free reaction conditions, often facilitated by microwave irradiation, presents a promising green alternative. derpharmachemica.com These methods can lead to shorter reaction times, higher yields, and a significant reduction in volatile organic solvent waste. The use of solid supports, like wet alumina, for reagents such as ammonium (B1175870) chlorochromate has demonstrated the efficacy of solventless systems. derpharmachemica.com
Benign Reduction of Cr(VI) Waste: A crucial aspect of green chemistry is the management of waste. After an oxidation reaction, any remaining Cr(VI) can be quenched and reduced to the much less toxic Cr(III) by adding a simple alcohol like 2-propanol. organic-chemistry.org The distinct color change from orange (Cr(VI)) to green (Cr(III)) provides a clear visual confirmation of the complete reduction. organic-chemistry.org
Integration into Advanced Materials Science for Novel Applications
The properties of chromium compounds extend beyond their role as oxidants. Future opportunities lie in integrating chromic acid cyclohexylamine (B46788) salt and its derivatives into the field of advanced materials.
Catalyst Development: Chromium oxides are known catalysts in various industrial processes, including the production of hydrogen and methanol. noahchemicals.com There is potential to develop novel heterogeneous catalysts by immobilizing chromic acid cyclohexylamine salt or similar complexes onto solid supports like silica (B1680970), zeolites, or polymers. researchgate.netisca.me This could enhance catalyst stability, simplify product purification, and facilitate catalyst recycling, aligning with green chemistry principles.
Precursors for Material Synthesis: Chromium compounds are used to produce materials with high resistance to corrosion and heat, such as stainless steels and refractory materials for furnaces. refractorymetal.orgbritannica.com Research could explore the use of chromic acid cyclohexylamine salt as a precursor in the controlled synthesis of chromium oxide (Cr₂O₃) nanoparticles or thin films. britannica.com These materials have applications in pigments, protective coatings, and green building materials like energy-efficient windows. noahchemicals.com
Functional Materials: The interaction of chromium with polymers and other organic matrices opens avenues for creating functional materials. Research into chromium-containing composites could lead to materials with enhanced thermal stability, specific catalytic properties, or unique optical characteristics. mdpi.com
Exploration of Continuous Flow Chemistry for Scalable Synthesis and Reaction Control
Continuous flow chemistry is emerging as a powerful technology for chemical synthesis, particularly for reactions that are hazardous or difficult to control in traditional batch processes. d-nb.infonih.gov
Enhanced Safety and Control: The synthesis and use of chromium(VI) reagents involve handling toxic and potentially unstable intermediates. Flow chemistry minimizes the volume of hazardous material present at any given time, significantly improving safety. d-nb.info The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer, enabling precise temperature control and preventing runaway reactions. thieme-connect.de
Scalability and Efficiency: Flow chemistry facilitates seamless scaling from laboratory discovery to industrial production. d-nb.inforesearchgate.net Processes developed in a lab-scale flow reactor can often be scaled up by simply running the system for a longer duration or by using parallel reactors. This approach has been successfully applied to the synthesis of various active pharmaceutical ingredients (APIs), demonstrating its potential for producing chromium-based reagents on an industrial scale. mdpi.comresearchgate.net
Telescoped Reactions: Flow systems allow for the "telescoping" of multiple reaction steps into a single, continuous process, eliminating the need for isolating and purifying intermediates. researchgate.net For example, the synthesis of a chromic acid salt could be directly coupled with its use in an oxidation reaction, followed by an in-line quenching and purification step, streamlining the entire workflow. springernature.com
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Chromium Reagents
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Safety | Higher risk due to large volumes of hazardous materials. | Inherently safer due to small reaction volumes at any given time. d-nb.info |
| Heat Transfer | Often inefficient, can lead to localized hotspots and side reactions. | Excellent heat transfer allows for precise temperature control. thieme-connect.de |
| Scalability | Difficult and often requires complete process redesign. | Readily scalable by extending run time or parallelization. researchgate.net |
| Reaction Control | Less precise control over reaction parameters like mixing and time. | Precise control over residence time, stoichiometry, and temperature. nih.gov |
| Process Integration | Multi-step processes require manual isolation of intermediates. | Enables "telescoped" reactions, integrating synthesis, reaction, and purification. springernature.com |
Predictive Modeling and Machine Learning in Reaction Design and Mechanism Elucidation
The integration of computational tools like predictive modeling and machine learning (ML) offers a transformative approach to chemical research. nih.gov
Reaction Optimization: ML algorithms can analyze vast datasets from past experiments to predict reaction outcomes, such as yield and selectivity, under various conditions (e.g., temperature, solvent, catalyst). This can accelerate the optimization of reactions using chromic acid cyclohexylamine salt, reducing the number of experiments needed and minimizing waste. acs.org
Mechanism Elucidation: Understanding the precise mechanism of chromium(VI) oxidations is complex, often involving intermediate chromium states like Cr(IV) and Cr(V). isca.me ML models, combined with quantum-mechanical calculations, can help elucidate these complex reaction pathways. nih.gov This deeper understanding can guide the design of more efficient and selective reagents.
Predictive Toxicology and Green Design: A significant opportunity lies in using ML to predict the toxicity and environmental impact of new chemical entities. nih.gov By developing models that correlate molecular structure with environmental persistence or toxicity, researchers can computationally screen potential next-generation chromium reagents, prioritizing those with a reduced environmental footprint before they are ever synthesized in a lab. researchgate.net
Design of Next-Generation Chromium-Based Reagents with Enhanced Selectivity and Reduced Environmental Footprint
The long-term goal is to develop new chromium-based reagents that retain the synthetic utility of classic oxidants while overcoming their limitations. derpharmachemica.comderpharmachemica.com
Ligand Modification: The reactivity and selectivity of chromium(VI) reagents are heavily influenced by the organic ligands attached to the chromium center. wikipedia.org Pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are classic examples where the cation modulates the oxidant's properties. derpharmachemica.comwikipedia.org Future research will focus on systematically modifying the amine component (like cyclohexylamine) or the counter-ion to fine-tune the reagent's solubility, stability, and reactivity for specific transformations, such as the selective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids. researchgate.netyoutube.com
Heterogenized and Supported Reagents: As mentioned earlier, anchoring chromium complexes to solid supports is a key strategy for creating more environmentally friendly reagents. researchgate.net These supported reagents are easily separated from the reaction mixture, simplifying purification and allowing for the potential reuse of the expensive or toxic component, thereby minimizing waste.
Bio-inspired Catalysts: Nature utilizes metal-based enzymes to perform highly selective oxidations under mild conditions. While chromium is not typically found in these enzymes, the principles of a tailored coordination sphere can be applied. Designing new ligands that mimic the environment of an enzyme's active site could lead to chromium catalysts with unprecedented selectivity and efficiency, operating under green conditions.
Q & A
Q. What are the established methods for synthesizing chromic acid cyclohexylamine salt, and how can reaction conditions be optimized?
Chromic acid cyclohexylamine salt is synthesized via acid-base neutralization. Cyclohexylamine (a weak base) reacts with chromic acid (H₂CrO₄) in a stoichiometric ratio (typically 1:1 for monobasic salts). To optimize:
- Use controlled pH titration to avoid over-acidification, which may degrade the amine .
- Purify the product via recrystallization in ethanol-water mixtures, ensuring minimal exposure to moisture to prevent hydrolysis .
- Confirm purity via elemental analysis (C, H, N, Cr) and FT-IR spectroscopy (characteristic Cr-O and N-H stretches) .
Q. Which analytical techniques are most reliable for characterizing chromic acid cyclohexylamine salt?
Key methods include:
- UV-Vis Spectroscopy : The cyclohexylamine moiety exhibits distinct absorption peaks (e.g., λmax ~265 nm) for qualitative identification .
- X-ray Diffraction (XRD) : Resolve crystal structure and verify salt formation (e.g., ionic vs. covalent bonding patterns) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition above 200°C suggests robust crystalline structure .
Q. How do solubility and stability profiles of chromic acid cyclohexylamine salt influence experimental design?
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, acetone) but insoluble in hydrocarbons. Pre-dissolve in acetone for homogeneous reaction mixtures .
- Stability : Store under inert gas (N₂/Ar) at 4°C to prevent oxidation of Cr(VI) to Cr(III). Avoid acidic or humid environments to minimize decomposition .
Advanced Research Questions
Q. How does chromic acid cyclohexylamine salt function in redox reactions compared to other chromic acid salts?
- Mechanistic Role : The cyclohexylamine counterion stabilizes Cr(VI) intermediates, enhancing selectivity in oxidation reactions (e.g., alcohol-to-ketone conversions) .
- Comparative Reactivity : Unlike Na₂CrO₄ or K₂Cr₂O₇, the cyclohexylamine salt’s organic component reduces aqueous solubility, making it ideal for non-polar solvent systems. Monitor Cr(VI) reduction pathways via cyclic voltammetry .
Q. How can researchers resolve discrepancies in reported spectroscopic data for chromic acid cyclohexylamine salt?
Discrepancies in UV-Vis or IR spectra often arise from:
- Impurities : Use column chromatography (silica gel, ethyl acetate eluent) to isolate pure fractions .
- Hydration State : Characterize via Karl Fischer titration; hydrate forms show shifted λmax (e.g., 268 nm vs. 265 nm for anhydrous) .
- pH-Dependent Absorbance : Standardize solvent pH (e.g., buffered ethanol) to ensure reproducibility .
Q. What degradation pathways occur under high-temperature or acidic conditions, and how can they be mitigated?
- Thermal Degradation : At >200°C, Cr(VI) decomposes to Cr₂O₃, releasing NOₓ gases (monitor via TGA-MS). Use low-temperature reactions (<100°C) for stability .
- Acidic Hydrolysis : In HCl, the salt releases toxic CrO₃. Neutralize waste with NaHCO₃ before disposal .
Methodological Considerations
- Synthesis Optimization : Prioritize inert-atmosphere techniques (Schlenk line) to prevent Cr(VI) reduction .
- Safety Protocols : Use chelating agents (e.g., EDTA) in waste treatment to sequester Cr ions .
- Data Validation : Cross-reference spectroscopic results with computational models (DFT for IR band assignments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
